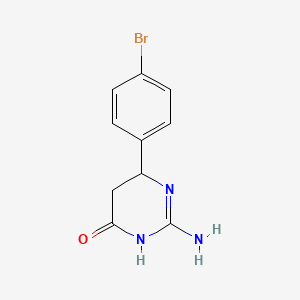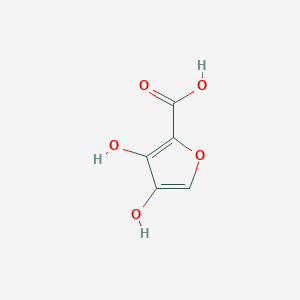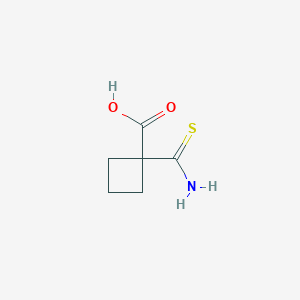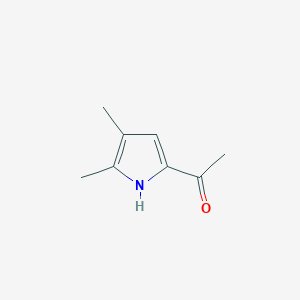
(R,Z)-methyl 3-((tert-butyldimethylsilyl)oxy)-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,Z)-methyl 3-((tert-butyldimethylsilyl)oxy)-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoate is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,Z)-methyl 3-((tert-butyldimethylsilyl)oxy)-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of the Ester: The esterification reaction is carried out using methanol and an acid catalyst.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride.
Formation of the Double Bond: The double bond is introduced through an elimination reaction, often using a strong base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for reagent addition and product isolation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond and the methoxybenzyl group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The protected hydroxyl groups can be deprotected and then participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong bases or acids, depending on the specific substitution reaction.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include alcohols.
Substitution: Products vary widely depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The tert-butyldimethylsilyl group is a common protecting group in organic synthesis.
Biology
Bioconjugation: Potential use in attaching biological molecules to synthetic scaffolds.
Medicine
Drug Development: May serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In general, the compound’s reactivity is influenced by the presence of multiple functional groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(R,Z)-methyl 3-((tert-butyldimethylsilyl)oxy)-8-hydroxy-6-methyloct-6-enoate: Similar structure but lacks the methoxybenzyl group.
(R,Z)-methyl 3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoate: Similar structure but lacks the tert-butyldimethylsilyl group.
Uniqueness
The presence of both the tert-butyldimethylsilyl and methoxybenzyl groups in (R,Z)-methyl 3-((tert-butyldimethylsilyl)oxy)-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoate makes it unique. These groups provide specific reactivity and protection, making the compound valuable in multi-step organic synthesis.
Propiedades
Fórmula molecular |
C24H40O5Si |
|---|---|
Peso molecular |
436.7 g/mol |
Nombre IUPAC |
methyl (Z,3R)-3-[tert-butyl(dimethyl)silyl]oxy-8-[(4-methoxyphenyl)methoxy]-6-methyloct-6-enoate |
InChI |
InChI=1S/C24H40O5Si/c1-19(15-16-28-18-20-10-13-21(26-5)14-11-20)9-12-22(17-23(25)27-6)29-30(7,8)24(2,3)4/h10-11,13-15,22H,9,12,16-18H2,1-8H3/b19-15-/t22-/m1/s1 |
Clave InChI |
ZULYBFFYMOHCDN-JXTFVVQCSA-N |
SMILES isomérico |
C/C(=C/COCC1=CC=C(C=C1)OC)/CC[C@H](CC(=O)OC)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(=CCOCC1=CC=C(C=C1)OC)CCC(CC(=O)OC)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




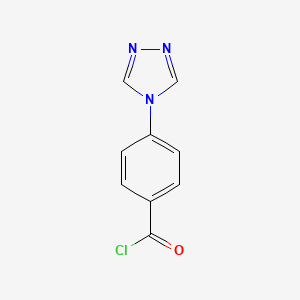
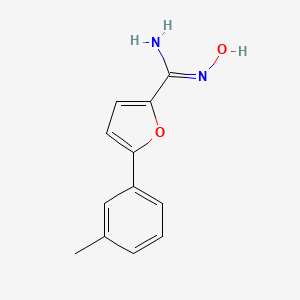

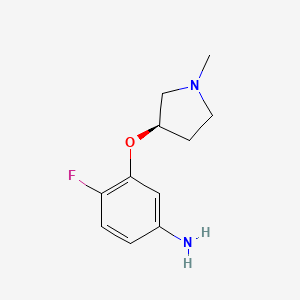
![7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12859423.png)
